molecular formula C6H9F2N B13336130 3,3-Difluorobicyclo[3.1.0]hexan-6-amine

3,3-Difluorobicyclo[3.1.0]hexan-6-amine

Cat. No.: B13336130
M. Wt: 133.14 g/mol
InChI Key: DWARKUKQBSIXRI-UHFFFAOYSA-N
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Description

3,3-Difluorobicyclo[310]hexan-6-amine is a bicyclic amine compound characterized by the presence of two fluorine atoms at the 3-position of the bicyclo[310]hexane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluorobicyclo[3.1.0]hexan-6-amine typically involves the cyclopropanation of suitable precursors followed by fluorination. One common method starts with the preparation of 6,6-difluorobicyclo[3.1.0]hexan-3-one, which is then converted to the amine derivative through reductive amination or other suitable amination reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of robust catalysts and controlled reaction environments to facilitate the cyclopropanation and fluorination steps efficiently .

Chemical Reactions Analysis

Types of Reactions

3,3-Difluorobicyclo[3.1.0]hexan-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selective and efficient transformations .

Major Products

Major products formed from these reactions include various fluorinated amines, ketones, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 3,3-Difluorobicyclo[3.1.0]hexan-6-amine involves its interaction with molecular targets through its fluorine atoms and amine group. These interactions can influence various biochemical pathways and molecular processes, making the compound useful in studying enzyme inhibition, receptor binding, and other biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Difluorobicyclo[3.1.0]hexan-6-amine is unique due to its specific substitution pattern and the presence of an amine group, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C6H9F2N

Molecular Weight

133.14 g/mol

IUPAC Name

3,3-difluorobicyclo[3.1.0]hexan-6-amine

InChI

InChI=1S/C6H9F2N/c7-6(8)1-3-4(2-6)5(3)9/h3-5H,1-2,9H2

InChI Key

DWARKUKQBSIXRI-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C2N)CC1(F)F

Origin of Product

United States

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